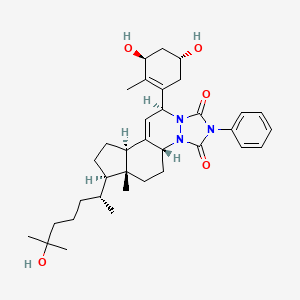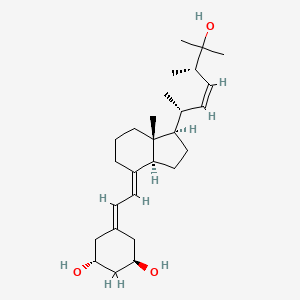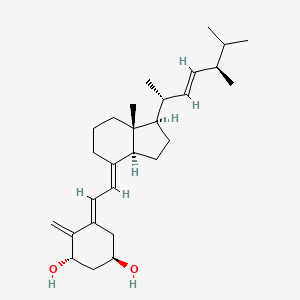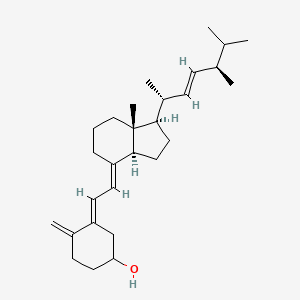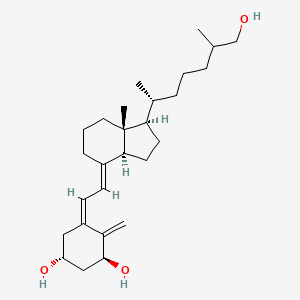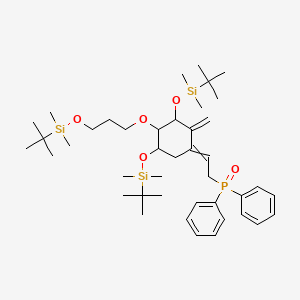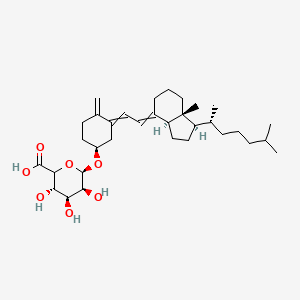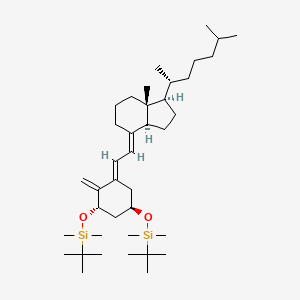
ケトコナゾール-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ケトコナゾール-d3: は、広範囲のトリゾール系抗真菌薬であるケトコナゾールの重水素化体です。 主に、ガスクロマトグラフィー質量分析法(GC-MS)または液体クロマトグラフィー質量分析法(LC-MS)によるケトコナゾールの定量のための内部標準として使用されます 。 ケトコナゾール自体は、カンジダ・アルビカンス、カンジダ・クルセイ、カンジダ・トロピカリス、カンジダ・グラブラータ、カンジダ・パラプシローシス、クリプトコッカス・ネオフォルマンス、アスペルギルス・フミガーツスなどの様々な真菌株に対する活性が知られています .
科学的研究の応用
Ketoconazole-d3 has several scientific research applications, including:
Quantification of Ketoconazole: It is used as an internal standard in GC-MS and LC-MS for the accurate quantification of ketoconazole in various samples.
Pharmacokinetic Studies: Ketoconazole-d3 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ketoconazole.
Drug Interaction Studies: It is used to study drug interactions involving ketoconazole and other compounds.
Biological Research: Ketoconazole-d3 is used in biological research to study the effects of ketoconazole on fungal cells and its mechanism of action.
作用機序
ケトコナゾール-d3は、ケトコナゾールと同様に、真菌のシトクロムP450酵素ラノステロール14α-デメチラーゼ(CYP51)を阻害することで抗真菌効果を発揮します。 この阻害は、真菌細胞膜の必須成分であるエルゴステロールの合成を阻害し、膜透過性を高め、細胞死につながります 。 さらに、this compoundはヒトのシトクロムP450 3A4(CYP3A4)を阻害し、他の薬物の代謝に影響を与える可能性があります .
類似の化合物との比較
類似の化合物:
フルコナゾール: 作用機序は似ていますが、薬物動態が異なる別のトリゾール系抗真菌薬。
イトラコナゾール: ケトコナゾールよりも幅広いスペクトル活性を有するトリゾール系抗真菌薬。
ボリコナゾール: アスペルギルス属に対する活性が向上したトリゾール系抗真菌薬。
ポサコナゾール: 幅広いスペクトル活性を持ち、薬物動態が改善されたトリゾール系抗真菌薬.
This compoundの独自性: this compoundは、重水素が組み込まれているため、質量分析法によるケトコナゾールの定量のための理想的な内部標準です。 この重水素標識は、分析測定の精度と正確性を向上させます .
生化学分析
Biochemical Properties
Ketoconazole-D3 interacts with various enzymes and proteins. This enzyme is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Ketoconazole-D3 disrupts ergosterol synthesis, leading to increased fungal cellular permeability .
Cellular Effects
Ketoconazole-D3 has significant effects on various types of cells. For instance, it has been shown to increase the expression of P-glycoprotein (P-gp) in human colon adenocarcinoma cells . P-gp is a member of the ABC transporter family known for its role in multidrug resistance in cancer chemotherapy . The increase in P-gp expression was accompanied by increased P-gp function, as measured by decreased Rh123 accumulation in the cells .
Molecular Mechanism
The molecular mechanism of Ketoconazole-D3 involves its interaction with biomolecules and changes in gene expression. It operates by blocking the biosynthesis of ergosterol through the inhibition of lanosterol 14alpha-demethylase . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .
Temporal Effects in Laboratory Settings
The effects of Ketoconazole-D3 over time in laboratory settings have been observed. For instance, it has been noted that the rate of elimination of Ketoconazole is dose-dependent—the greater the dose, the longer the elimination half-life .
Dosage Effects in Animal Models
In animal models, the effects of Ketoconazole-D3 vary with different dosages. For instance, a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered Ketoconazole in doses >10 mg/kg . If identified early, drug withdrawal leads to resolution; if not recognized early, severe, extensive necrosis and sloughing can develop .
Metabolic Pathways
Ketoconazole-D3 is involved in various metabolic pathways. It shifts host lipid profile by interfering with cytochrome P450 enzymes and androgen receptors . This shift in lipid profile affects the metabolism of Malassezia, a genus of fungi, leading to further changes in epidermal lipid composition .
Transport and Distribution
Ketoconazole-D3 is transported and distributed within cells and tissues. It has been suggested that Ketoconazole-D3 may be transported via organic cation transporter 1 (OCT1), a member of the Solute Carrier 22A (SLC22A) family .
Subcellular Localization
It is known that Ketoconazole-D3 exerts its effects at various sites within the cell, including the plasma membrane where it interacts with various enzymes and proteins .
準備方法
合成経路および反応条件: ケトコナゾール-d3の合成には、ケトコナゾール分子に重水素原子を組み込む必要があります。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、様々な方法で達成できます。具体的な合成経路には、以下の手順が含まれる場合があります。
イミダゾール環の形成: イミダゾール環は、適切な出発物質を制御された条件下で反応させることにより形成されます。
ジクロロフェニル基の導入: ジクロロフェニル基は、置換反応によって導入されます。
ジオキソラン環の形成: ジオキソラン環は、中間体を適切な試薬と反応させることにより形成されます。
重水素の組み込み: 合成プロセス中に重水素化試薬または溶媒を使用することで、重水素原子を導入します.
工業生産方法: this compoundの工業生産は、上記で説明したのと同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と高純度を確保するために、反応条件を最適化することが含まれます。 重水素化試薬と溶媒の使用は、目的の重水素組み込みを実現するために不可欠です .
化学反応の分析
反応の種類: ケトコナゾール-d3は、以下を含む様々な化学反応を起こします。
酸化: this compoundは酸化反応を起こし、酸化生成物を生成する可能性があります。
還元: 還元反応は、this compoundをその還元型に変換できます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化によってthis compoundオキシドが生成され、還元によって還元型this compound誘導体が生成される可能性があります .
科学研究への応用
This compoundは、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
Fluconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: A triazole antifungal with broader spectrum activity compared to ketoconazole.
Voriconazole: A triazole antifungal with enhanced activity against Aspergillus species.
Posaconazole: A triazole antifungal with a broad spectrum of activity and improved pharmacokinetics.
Uniqueness of Ketoconazole-d3: Ketoconazole-d3 is unique due to its deuterium incorporation, which makes it an ideal internal standard for mass spectrometry-based quantification of ketoconazole. This deuterium labeling provides improved accuracy and precision in analytical measurements .
特性
IUPAC Name |
2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-SIULDFEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)


